(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al
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Overview
Description
(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al is a synthetic organic compound that features a tetrahydropyran ring attached to a cholestene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al typically involves the formation of the tetrahydropyran ring followed by its attachment to the cholestene backbone. One common method for synthesizing tetrahydropyran involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method involves the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .
Industrial Production Methods
Industrial production of tetrahydropyran derivatives often employs catalytic processes that ensure high yield and stereoselectivity. Lanthanide triflates and silver (I) triflate are efficient catalysts for the intramolecular hydroalkoxylation/cyclization of hydroxyalkenes . These methods are scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al undergoes various chemical reactions, including oxidation, reduction, and substitution. The tetrahydropyran ring can be hydrolyzed under acidic conditions to yield the parent alcohol and 5-hydroxypentanal .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include cerium ammonium nitrate, platinum catalysts, and lanthanide triflates . These reagents facilitate the formation and modification of the tetrahydropyran ring and its attachment to the cholestene backbone.
Major Products
The major products formed from the reactions of this compound include various tetrahydropyran derivatives and their corresponding alcohols and aldehydes .
Scientific Research Applications
(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al has several scientific research applications:
Chemistry: Used as a key intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of (3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al involves its interaction with specific molecular targets and pathways. The tetrahydropyran ring can act as a protecting group for alcohols, allowing for selective reactions and modifications . The cholestene backbone may interact with lipid membranes and proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3beta-[(Tetrahydro-2H-pyran-2-yl)oxy]androst-5-en-17beta-ol: Another compound with a tetrahydropyran ring attached to a steroid backbone.
Androst-5-ene-3beta,17beta-diol 3-tetrahydropyranyl ether: Similar structure with different functional groups.
Uniqueness
(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al is unique due to its specific combination of a tetrahydropyran ring and a cholestene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-[10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-20(7-6-17-30)24-11-12-25-23-10-9-21-19-22(32-27-8-4-5-18-31-27)13-15-28(21,2)26(23)14-16-29(24,25)3/h9,17,20,22-27H,4-8,10-16,18-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLPUNUWSDVKWLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5CCCCO5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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